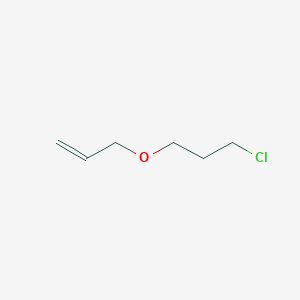![molecular formula C15H11NO3 B12126141 2-[4-(hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12126141.png)
2-[4-(hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-[4-(hidroximetil)fenil]-2,3-dihidro-1H-isoindol-1,3-diona es un compuesto de gran interés en el campo de la química orgánica. Este compuesto presenta una estructura única que incluye un grupo hidroximetil unido a un anillo fenilo, que a su vez está conectado a una porción de dihidroisoindol-diona. Su complejidad estructural y grupos funcionales lo convierten en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 2-[4-(hidroximetil)fenil]-2,3-dihidro-1H-isoindol-1,3-diona se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 4-(hidroximetil)benzaldehído con anhídrido ftálico en presencia de un catalizador adecuado. La reacción generalmente se lleva a cabo en condiciones de reflujo en un solvente orgánico como tolueno o xileno. El producto resultante se purifica luego mediante recristalización o cromatografía para obtener el compuesto deseado con alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción. Además, optimizar las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, puede mejorar aún más el rendimiento y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-[4-(hidroximetil)fenil]-2,3-dihidro-1H-isoindol-1,3-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetil se puede oxidar para formar un derivado de ácido carboxílico.
Reducción: El compuesto se puede reducir para formar un derivado dihidro con grupos funcionales modificados.
Sustitución: El anillo fenilo puede sufrir reacciones de sustitución electrófila, introduciendo diferentes sustituyentes en el anillo.
Reactivos y condiciones comunes
Oxidación: Se pueden usar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como halógenos (Cl2, Br2) o agentes nitrantes (HNO3) en condiciones controladas.
Principales productos formados
Oxidación: Formación de 2-[4-(carboxi)fenil]-2,3-dihidro-1H-isoindol-1,3-diona.
Reducción: Formación de 2-[4-(hidroximetil)fenil]-2,3-dihidro-1H-isoindolina.
Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
La 2-[4-(hidroximetil)fenil]-2,3-dihidro-1H-isoindol-1,3-diona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigada por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorada como un posible candidato a fármaco debido a sus características estructurales y reactividad únicas.
Industria: Utilizada en el desarrollo de materiales y polímeros avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de la 2-[4-(hidroximetil)fenil]-2,3-dihidro-1H-isoindol-1,3-diona implica su interacción con varios objetivos moleculares y vías. El grupo hidroximetil puede participar en enlaces de hidrógeno y otras interacciones con moléculas biológicas, influyendo en su función. Además, la capacidad del compuesto para sufrir diversas reacciones químicas le permite modificar las vías biológicas y ejercer sus efectos .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-(hidroximetil)fenilborónico: Comparte la porción hidroximetilfenilo pero difiere en la presencia de un grupo ácido borónico.
2,3-dihidro-1H-isoindol-1,3-diona: Carece del grupo hidroximetilfenilo pero conserva la estructura de dihidroisoindol-diona.
Unicidad
La 2-[4-(hidroximetil)fenil]-2,3-dihidro-1H-isoindol-1,3-diona es única debido a la combinación de sus grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia tanto de la porción hidroximetilfenilo como de la dihidroisoindol-diona permite una amplia gama de aplicaciones e interacciones que no se observan en compuestos similares .
Propiedades
Fórmula molecular |
C15H11NO3 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
2-[4-(hydroxymethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO3/c17-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)15(16)19/h1-8,17H,9H2 |
Clave InChI |
HKTJCIFLNZNXLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12126058.png)
![2-Benzofurancarboxamide, N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-3-[(2-methylphenoxy)methyl]-](/img/structure/B12126061.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12126068.png)

![2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126087.png)
![3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12126093.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12126094.png)



![N-butyl-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12126126.png)
![Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl-](/img/structure/B12126130.png)
![3-[(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoic acid](/img/structure/B12126132.png)
![N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12126134.png)
